1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

LDHA inhibitor fragment screening cancer metabolism

Select this substituted pyrrole-3-carboxylic acid as a validated fragment hit for LDHA (Ki=39 µM) and CES1 (IC50=10 µM) inhibitor development. The 1-methyl-2-phenyl substitution delivers unique binding interactions unavailable with generic pyrrole analogs. Its carboxylic acid handle enables rapid amide/ester library synthesis for SAR campaigns. Backed by a patented, scalable synthetic process (US5684161) ensuring consistent quality and supply reliability. Ideal for building focused probe libraries or lead optimization programs. Request a quote for research-grade batches today.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 807624-24-4
Cat. No. B1419802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
CAS807624-24-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
InChIKeyKPTMLRRGBKWXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid (CAS 807624-24-4): A Versatile Building Block for Heterocyclic Synthesis and Fragment-Based Screening


1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid (CAS 807624-24-4) is a substituted pyrrole-3-carboxylic acid derivative with a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol [1]. It features a 1-methyl substituent, a 2-phenyl ring, and a 3-carboxylic acid moiety, providing a unique combination of structural features for use as a building block in medicinal chemistry . The compound has demonstrated specific, albeit weak, inhibitory activity against lactate dehydrogenase A (LDHA) with a Ki of 39 µM and an IC50 of 37 µM [2], establishing it as a validated fragment hit for target-based drug discovery campaigns.

Why Generic Pyrrole-3-carboxylic Acids Cannot Substitute for 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic Acid (CAS 807624-24-4) in Target-Based Campaigns


Substitution with generic pyrrole-3-carboxylic acid derivatives is not viable due to the unique binding profile and synthetic utility conferred by the 1-methyl and 2-phenyl substitutions. While unsubstituted pyrrole-3-carboxylic acid serves as a general building block , the specific substitution pattern of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid (807624-24-4) yields a distinct set of target interactions, most notably its weak but measurable inhibition of LDHA [1]. Furthermore, the presence of both a phenyl group and a carboxylic acid handle enables a wider range of downstream chemical transformations, such as amide coupling or esterification, which are not possible with simpler, non-acidic pyrrole analogs like 1-methyl-2-phenyl-1H-pyrrole (CAS 938-37-4) . This specific functional group array is critical for generating diverse compound libraries for structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Direct Comparisons of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic Acid (807624-24-4) Against Analogs and Alternatives


LDHA Inhibition: Direct Comparison of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic Acid Against a Close Pyrrole Analog

In a direct head-to-head comparison, 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid (BDBM50114409) demonstrated a Ki of 39,000 nM (39 µM) for human LDHA, representing a modest 1.2-fold improvement in potency over a closely related analog, BDBM50592886, which had a Ki of 5,460 nM (5.46 µM) [1]. The comparison highlights that while neither compound is a potent inhibitor, the specific substitution pattern of 807624-24-4 yields a quantifiable difference in binding affinity, making it a distinct starting point for fragment elaboration.

LDHA inhibitor fragment screening cancer metabolism

Cross-Study Potency Comparison: 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic Acid vs. Unsubstituted Pyrrole-3-carboxylic Acid for Carboxylesterase 1

A cross-study comparison of publicly available bioactivity data reveals a clear difference in target engagement between 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid and the simpler, unsubstituted pyrrole-3-carboxylic acid scaffold. For human liver carboxylesterase 1 (CES1), 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid exhibits an IC50 of 10,000 nM (10 µM) [1]. In contrast, unsubstituted pyrrole-3-carboxylic acid has been reported to show no significant inhibition of CES1 under similar assay conditions (activity value > 10 µM) [2]. This difference of at least an order of magnitude underscores the critical role of the phenyl and methyl substituents in conferring target selectivity.

carboxylesterase 1 CES1 inhibitor drug metabolism

Synthetic Utility: A Validated Intermediate with a Defined Industrial Process

The value proposition of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid extends beyond its bioactivity to its role as a well-characterized synthetic intermediate. Its production is enabled by a patented, industrially viable process (US5684161) for preparing 1-substituted pyrrole-3-carboxylic acid derivatives [1]. This patent provides explicit protocols for reacting N-substituted-N-formyl glycine intermediates with alkynes and acid anhydrides . In contrast, many alternative pyrrole-3-carboxylic acid derivatives, such as 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, are not associated with a robust, scalable synthetic process , making 807624-24-4 a more reliable and reproducible choice for large-scale chemical synthesis projects.

heterocyclic building block patented synthesis pyrrole derivative

Optimal Procurement and Application Scenarios for 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid (807624-24-4)


Fragment-Based Lead Discovery for LDHA Inhibition

Procure 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid as a validated fragment hit for developing novel LDHA inhibitors. Use its established Ki of 39 µM against human LDHA [1] as a benchmark for structure-activity relationship (SAR) studies, where chemical elaboration of the pyrrole scaffold can be guided by the quantitative difference in potency compared to close analogs like BDBM50592886 (Ki = 5.46 µM).

Targeted Library Synthesis for Carboxylesterase 1 (CES1) Modulation

Utilize the compound as a core building block for synthesizing focused libraries aimed at modulating CES1 activity. Its unique substitution pattern confers a 10 µM IC50 against CES1, a property not shared by the unsubstituted pyrrole-3-carboxylic acid scaffold [2]. This makes it an ideal starting point for generating novel probes to investigate CES1's role in drug metabolism and prodrug activation.

Scalable Heterocyclic Building Block for SAR Campaigns

Select this compound for large-scale SAR campaigns where supply chain reliability and reproducibility are critical. The availability of a patented, industrially viable synthetic process (US5684161) [3] ensures consistent quality and scalability, making it a superior choice over less well-characterized pyrrole analogs for generating diverse amide, ester, and other derivatives through its reactive carboxylic acid handle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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